![molecular formula C26H20ClN5O2S2 B2687308 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide CAS No. 921469-55-8](/img/structure/B2687308.png)
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide
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Description
Molecular Structure Analysis
Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can vary greatly depending on the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Agrochemicals
The synthesis and application of trifluoromethylpyridines (TFMPs) play a crucial role in the agrochemical industry . TFMP derivatives, including the compound you’ve mentioned, are used for crop protection. Notably, fluazifop-butyl, the first TFMP derivative introduced to the market, has paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds protect crops from pests, and their unique properties stem from the combination of the fluorine atom and the pyridine moiety.
properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O2S2/c1-15-5-10-21-22(11-15)36-24(31-21)16-6-8-18(9-7-16)28-23(33)13-20-14-35-26(30-20)32-25(34)29-19-4-2-3-17(27)12-19/h2-12,14H,13H2,1H3,(H,28,33)(H2,29,30,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOFWMBADDAHTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)NC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide |
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